molecular formula C17H22FN3O3 B2432448 N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2361680-62-6

N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2432448
CAS No.: 2361680-62-6
M. Wt: 335.379
InChI Key: LXMHEYPARNMXHG-UHFFFAOYSA-N
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Description

N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluoro-6-methoxyphenyl group, linked to a prop-2-enamide moiety through a 3-oxopropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with the 2-fluoro-6-methoxyphenyl group through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with acryloyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The piperazine ring and the phenyl group can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring or the phenyl group.

Scientific Research Applications

N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The piperazine ring and the phenyl group are key structural features that enable the compound to bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl]tricyclo[3.3.1.13,7]decan-1-amine fumarate
  • N-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl]-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate

Uniqueness

N-[3-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to the presence of the 2-fluoro-6-methoxyphenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability and binding affinity to certain targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-[4-(2-fluoro-6-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c1-3-15(22)19-8-7-16(23)20-9-11-21(12-10-20)17-13(18)5-4-6-14(17)24-2/h3-6H,1,7-12H2,2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMHEYPARNMXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)N2CCN(CC2)C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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